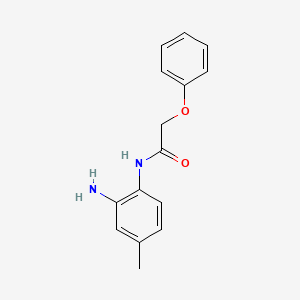
3-methoxy-N-(2-methoxyphenyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(2-methoxyphenyl)-2-naphthamide, also known as MMN, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MMN belongs to the class of naphthamides and has a molecular weight of 325.37 g/mol.
Mecanismo De Acción
The mechanism of action of 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, survival, and inflammation. This compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various cell cycle and apoptosis-related proteins. In neuroscience research, this compound has been shown to protect neurons against oxidative stress-induced damage by regulating the expression of various antioxidant and anti-inflammatory proteins. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methoxy-N-(2-methoxyphenyl)-2-naphthamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. This compound can be synthesized using a simple two-step procedure and can be easily purified by recrystallization. This compound is also stable under normal laboratory conditions and has been shown to have low toxicity in various in vitro and in vivo studies. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide research. In cancer research, this compound could be further studied for its potential as a chemotherapeutic agent and its ability to overcome drug resistance in cancer cells. In neuroscience research, this compound could be further studied for its potential as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound could also be further studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, and its ability to modulate the immune system.
Métodos De Síntesis
3-methoxy-N-(2-methoxyphenyl)-2-naphthamide can be synthesized using a two-step procedure. The first step involves the synthesis of 2-naphthol by reacting 2-naphthalenol with sodium hydroxide. The second step involves the reaction of 2-naphthol with 2-methoxyaniline in the presence of potassium carbonate and DMF (N,N-dimethylformamide) to produce this compound. The purity of the compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
3-methoxy-N-(2-methoxyphenyl)-2-naphthamide has been studied for its potential therapeutic applications in various scientific research fields. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience research, this compound has been studied for its neuroprotective effects against oxidative stress-induced neuronal damage. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, due to its anti-inflammatory properties.
Propiedades
IUPAC Name |
3-methoxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-17-10-6-5-9-16(17)20-19(21)15-11-13-7-3-4-8-14(13)12-18(15)23-2/h3-12H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJPXTNQBPFMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5889316.png)
![1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5889317.png)
![methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5889325.png)

![N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5889333.png)


![3-amino-6-tert-butyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B5889360.png)
![methyl 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5889369.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5889377.png)

![3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone](/img/structure/B5889392.png)

![2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5889406.png)
